Cas no 103877-75-4 (3-Amino-5-fluoro-4-methylbenzoic acid)
3-Amino-5-fluoro-4-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino-5-fluoro-4-methylbenzoic acid
- Benzoic acid,3-amino-5-fluoro-4-methyl-
- 3-amino-4-methyl-5-fluorobenzoic acid
- 3-fluoro-4-methyl-5-amino-benzoic acid
- Benzoic acid,3-amino-5-fluoro-4-methyl
- FT-0657496
- 103877-75-4
- J-511647
- SCHEMBL447702
- AGSFFMYPNCKQCN-UHFFFAOYSA-N
- AKOS010562997
- 3-azanyl-5-fluoranyl-4-methyl-benzoic acid
- EN300-145513
- A800845
- AS-33109
- AC-25999
- 3-AMINO-5-FLUORO-4-METHYLBENZOICACID
- MFCD09835203
- CS-0039081
- DTXSID30612130
- 3-amino-5-fluoro-4-methyl-benzoic acid
- DB-059065
-
- MDL: MFCD09835203
- Inchi: 1S/C8H8FNO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,10H2,1H3,(H,11,12)
- InChI Key: AGSFFMYPNCKQCN-UHFFFAOYSA-N
- SMILES: FC1=CC(C(=O)O)=CC(=C1C)N
Computed Properties
- Exact Mass: 169.05400
- Monoisotopic Mass: 169.054
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3A^2
- Surface Charge: 0
- Tautomer Count: 6
- XLogP3: 1.2
Experimental Properties
- Density: 1.356±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 365 °C at 760 mmHg
- Flash Point: 174.5 °C
- Refractive Index: 1.592
- Solubility: Slightly soluble (1 g/l) (25 º C),
- PSA: 63.32000
- LogP: 1.99570
3-Amino-5-fluoro-4-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019064947-1g |
3-Amino-5-fluoro-4-methylbenzoic acid |
103877-75-4 | 95% | 1g |
$359.10 | 2023-09-04 | |
| TRC | A609758-10mg |
3-Amino-5-fluoro-4-methylbenzoic Acid |
103877-75-4 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A609758-50mg |
3-Amino-5-fluoro-4-methylbenzoic Acid |
103877-75-4 | 50mg |
$ 160.00 | 2022-06-08 | ||
| TRC | A609758-100mg |
3-Amino-5-fluoro-4-methylbenzoic Acid |
103877-75-4 | 100mg |
$ 250.00 | 2022-06-08 | ||
| abcr | AB291116-250 mg |
3-Amino-5-fluoro-4-methylbenzoic acid, 95%; . |
103877-75-4 | 95% | 250 mg |
€341.90 | 2023-07-20 | |
| abcr | AB291116-1 g |
3-Amino-5-fluoro-4-methylbenzoic acid, 95%; . |
103877-75-4 | 95% | 1 g |
€773.10 | 2023-07-20 | |
| Chemenu | CM132579-1g |
3-amino-5-fluoro-4-methylbenzoic acid |
103877-75-4 | 95% | 1g |
$356 | 2023-01-13 | |
| Enamine | EN300-145513-0.05g |
3-amino-5-fluoro-4-methylbenzoic acid |
103877-75-4 | 0.05g |
$587.0 | 2023-06-06 | ||
| Enamine | EN300-145513-0.1g |
3-amino-5-fluoro-4-methylbenzoic acid |
103877-75-4 | 0.1g |
$615.0 | 2023-06-06 | ||
| Enamine | EN300-145513-0.25g |
3-amino-5-fluoro-4-methylbenzoic acid |
103877-75-4 | 0.25g |
$642.0 | 2023-06-06 |
3-Amino-5-fluoro-4-methylbenzoic acid Suppliers
3-Amino-5-fluoro-4-methylbenzoic acid Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 3-Amino-5-fluoro-4-methylbenzoic acid
Introduction to 3-Amino-5-fluoro-4-methylbenzoic acid (CAS No. 103877-75-4)
3-Amino-5-fluoro-4-methylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 103877-75-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of fluoro-substituted benzoic acids, a group known for their diverse biological activities and potential therapeutic applications. The presence of both amino and fluoro groups, along with a methyl substituent, endows this molecule with unique chemical properties that make it a valuable scaffold for drug discovery and development.
The structural features of 3-amino-5-fluoro-4-methylbenzoic acid contribute to its reactivity and functionality in various chemical transformations. The amino group (-NH₂) can participate in hydrogen bonding, salt formation, and condensation reactions, while the fluoro substituent (-F) introduces electron-withdrawing effects that can influence the compound's electronic properties and metabolic stability. The methyl group (-CH₃) further modulates the steric environment around the aromatic ring, potentially affecting binding affinity to biological targets. These characteristics make it a versatile intermediate in synthesizing more complex molecules with tailored pharmacological profiles.
In recent years, there has been growing interest in fluoro-substituted benzoic acids due to their enhanced bioavailability and metabolic stability compared to their non-fluorinated counterparts. Studies have demonstrated that fluorine atoms can improve binding interactions within biological macromolecules, leading to increased drug efficacy. For instance, 3-amino-5-fluoro-4-methylbenzoic acid has been explored as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The fluorine atom's ability to increase lipophilicity while maintaining polar interactions has made such compounds particularly attractive for drug design.
Moreover, the amino group in 3-amino-5-fluoro-4-methylbenzoic acid provides a site for further functionalization, allowing chemists to attach various pharmacophores or modify its solubility and pharmacokinetic properties. This flexibility has enabled the development of novel analogs with improved pharmacological activities. Recent research has highlighted its role in generating potent inhibitors of enzymes involved in bacterial resistance mechanisms. The compound's ability to act as a scaffold for structure-activity relationship (SAR) studies has been instrumental in optimizing drug candidates for clinical trials.
The synthesis of 3-amino-5-fluoro-4-methylbenzoic acid typically involves multi-step organic reactions, starting from commercially available aromatic precursors. Common synthetic routes include halogenation followed by nucleophilic substitution or metal-catalyzed cross-coupling reactions to introduce the desired functional groups. Advances in catalytic methods have enabled more efficient and sustainable production processes, reducing waste and improving yields. These advancements are crucial for scaling up production while adhering to environmental regulations and cost-effectiveness.
From a medicinal chemistry perspective, 3-amino-5-fluoro-4-methylbenzoic acid has been investigated for its potential as an anti-inflammatory agent. The combination of fluoro and amino groups mimics natural bioactive molecules, enhancing interactions with target enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX). Preliminary studies have shown promising results in reducing inflammation markers in vitro, suggesting its therapeutic potential for conditions like rheumatoid arthritis or inflammatory bowel disease. Further preclinical evaluations are necessary to validate these findings and explore possible side effects.
The role of 3-amino-5-fluoro-4-methylbenzoic acid extends beyond inflammation research; it has also been explored in antimicrobial applications. The fluoro substituent is known to disrupt bacterial cell membranes by interfering with lipid synthesis and transport mechanisms. Additionally, the amino group allows for modifications that enhance binding affinity to bacterial enzymes involved in DNA replication or metabolic pathways. Such properties make it a promising candidate for developing novel antibiotics targeting resistant strains of bacteria.
In conclusion, 3-amino-5-fluoro-4-methylbenzoic acid (CAS No. 103877-75-4) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features enable diverse applications across multiple therapeutic areas, including anti-inflammatory and antimicrobial treatments. Ongoing studies continue to uncover new synthetic strategies and pharmacological effects, reinforcing its importance as a key intermediate in medicinal chemistry innovation.
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